molecular formula C15H29NO B083086 N-(1-Methylundecyl)acrylamide CAS No. 13288-50-1

N-(1-Methylundecyl)acrylamide

Cat. No.: B083086
CAS No.: 13288-50-1
M. Wt: 239.4 g/mol
InChI Key: ACALHKQKISMQQT-UHFFFAOYSA-N
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Description

N-(1-Methylundecyl)acrylamide is an organic compound with the molecular formula C15H29NO and a molecular weight of 239.4 g/mol . It is a derivative of acrylamide, where the hydrogen atom of the amide group is replaced by a 1-methylundecyl group. This compound is known for its applications in various fields, including polymer chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(1-Methylundecyl)acrylamide can be synthesized through the reaction of acrylamide with 1-methylundecylamine. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methylundecyl)acrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

Major Products

    Polymerization: Polymers with varying chain lengths and properties.

    Hydrolysis: Carboxylic acids and amines.

    Oxidation: Oxidized derivatives of this compound.

Scientific Research Applications

N-(1-Methylundecyl)acrylamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-Methylundecyl)acrylamide involves its ability to undergo polymerization and form cross-linked networks. These networks can encapsulate or interact with other molecules, making it useful in various applications. The molecular targets and pathways involved include the formation of covalent bonds with other monomers and the creation of three-dimensional polymeric structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific alkyl chain length, which imparts distinct hydrophobic properties and influences its polymerization behavior. This makes it particularly useful in applications requiring specific hydrophobic interactions and thermal stability.

Biological Activity

N-(1-Methylundecyl)acrylamide is a compound that falls under the category of acrylamides, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity, reactivity, and potential implications for human health based on existing research.

This compound possesses an alpha, beta-unsaturated carbonyl group, which is critical for its reactivity. The presence of the long undecyl chain may influence its hydrophobicity and interaction with biological membranes. The compound's reactivity is primarily attributed to its ability to undergo Michael addition reactions with nucleophiles such as glutathione (GSH), which can lead to cytotoxic effects.

Table 1: Reactivity Comparison of Acrylamides

CompoundSecond-Order Rate Constant (M⁻¹h⁻¹)
This compoundTBD
N,N-Diethylacrylamide2.574
N-Methylacrylamide134.800

The second-order rate constant indicates the reactivity of these compounds towards GSH, a major detoxification agent in cells. Higher values suggest a greater potential for cytotoxicity due to increased formation of reactive metabolites.

Cytotoxicity and Oxidative Stress

Research has shown that acrylamides can induce oxidative stress in cells, leading to various adverse effects. The activation of oxidative stress response pathways has been correlated with the cytotoxicity of acrylamides, including this compound. The mechanism involves the depletion of GSH and subsequent disturbances in redox balance, making cells more susceptible to reactive oxygen species (ROS) .

Case Study: Cytotoxic Effects in Cell Lines

A study utilizing three different cell lines (HEK293T, HepG2, and MCF7) demonstrated that exposure to acrylamides resulted in significant cytotoxic effects, which were linked to metabolic activation pathways that convert acrylamide into more reactive species like glycidamide . The findings suggest that the degree of cytotoxicity varies depending on the metabolic capacity of the cell line used.

Genotoxicity and Carcinogenic Potential

The International Agency for Research on Cancer (IARC) classifies acrylamide as possibly carcinogenic to humans (Group 2A). Evidence suggests that acrylamide can form DNA adducts through its reactive metabolites, leading to mutations and potentially contributing to cancer development .

In laboratory studies, acrylamide exposure has been associated with increased incidences of various tumors in animal models, particularly at higher doses . The mutagenic potential was observed through gene mutation assays in transgenic mice, indicating that this compound may share similar risks.

Environmental and Health Implications

Acrylamide contamination has been documented in various environmental contexts, raising concerns about public health. For instance, incidents involving industrial use have led to significant exposure cases with neurological symptoms reported among affected individuals .

Table 2: Reported Symptoms from Acrylamide Exposure

SymptomDescription
ConfusionCognitive impairment observed
Peripheral NeuropathyLoss of sensation and reflexes
Visual DisturbancesImpaired color vision

Properties

IUPAC Name

N-dodecan-2-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO/c1-4-6-7-8-9-10-11-12-13-14(3)16-15(17)5-2/h5,14H,2,4,6-13H2,1,3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACALHKQKISMQQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(C)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10884590
Record name 2-Propenamide, N-(1-methylundecyl)-
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Molecular Weight

239.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13288-50-1
Record name N-(1-Methylundecyl)-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13288-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenamide, N-(1-methylundecyl)-
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Record name 2-Propenamide, N-(1-methylundecyl)-
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Record name 2-Propenamide, N-(1-methylundecyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1-methylundecyl)acrylamide
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